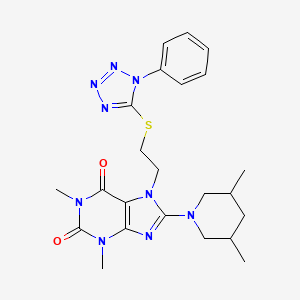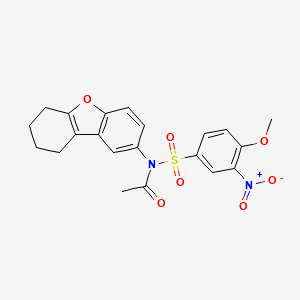![molecular formula C19H20F3N5O B2493385 N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide CAS No. 2094507-65-8](/img/structure/B2493385.png)
N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the trifluoromethyl group could introduce some interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)14-5-4-6-16(9-14)27-12-15(10-25-27)24-11-17(28)26-18(13-23)7-2-1-3-8-18/h4-6,9-10,12,24H,1-3,7-8,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESGVZZDQFYUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CN(N=C2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)

![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)
![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)
![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)
![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)




